molecular formula C11H7N3O B11798374 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile

6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile

Cat. No.: B11798374
M. Wt: 197.19 g/mol
InChI Key: HBYRKPYGXWWPQU-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile (CAS 1707581-50-7) is a chemical compound offered as a building block for research and development. This molecule features a bipyridine core structure, a scaffold known for its significance in medicinal chemistry and materials science . With a molecular formula of C11H7N3O and a molecular weight of 197.19 g/mol, it serves as a versatile intermediate for the synthesis of more complex molecules . While the specific biological activity and primary research applications for this particular compound require further investigation from the researcher, its core structure is closely related to other bioactive bipyridine derivatives. For instance, the well-known cardiotonic agent Milrinone is a 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile, demonstrating the pharmacological relevance of this class of compounds . Researchers may explore this compound as a precursor in synthetic chemistry or for developing novel substances in pharmaceutical and agrochemical research. The product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not meant for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

6-oxo-2-pyridin-3-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C11H7N3O/c12-6-8-3-4-10(15)14-11(8)9-2-1-5-13-7-9/h1-5,7H,(H,14,15)

InChI Key

HBYRKPYGXWWPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=O)N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile typically involves the reaction of 2,3’-bipyridine with suitable reagents to introduce the oxo and carbonitrile groups. One common method involves the use of cyanoacetic acid and a suitable oxidizing agent to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydro-[2,3’-bipyridine]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile is in the field of oncology. Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies have shown that this compound effectively inhibits the growth of human lung adenocarcinoma (A549) cells. The compound was tested at varying concentrations (0–100 µM), with results indicating a dose-dependent reduction in cell viability.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. The compound demonstrates effectiveness against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results indicated that at a concentration of 50 µM, the compound reduced A549 cell viability by approximately 70% compared to controls. Further analysis revealed that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The compound was tested against clinical isolates of Staphylococcus aureus and demonstrated significant inhibition at low concentrations. This suggests potential utility in treating infections caused by antibiotic-resistant bacteria.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile C₁₁H₇N₃O 197.19 Nitrile (C≡N), carbonyl (C=O) Bicyclic structure, moderate acidity
4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile C₇H₆N₂O₂ 166.14 Hydroxyl (-OH), methyl (-CH₃) Simpler monocyclic structure, higher polarity
4-(4-Methoxyphenyl)-6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitrile C₁₈H₁₃N₃OS 319.00 Thioxo (C=S), methoxyphenyl (-C₆H₄OCH₃) Enhanced lipophilicity, sulfur-based reactivity
6-(Dicyanomethylene)-2'-methyl-6'-(methylthio)-1,6-dihydro-[2,3'-bipyridine]-5,5'-dicarbonitrile C₁₈H₁₂N₆S 328.34 Dicyanomethylene (-C(CN)₂), methylthio (-SCH₃) Extended conjugation, dual nitrile groups
  • Electron Effects : The nitrile group in the target compound enhances electron withdrawal, stabilizing the dihydropyridone ring. Thioxo analogs (e.g., compound 6b in ) exhibit reduced resonance stabilization compared to carbonyl analogs due to sulfur’s lower electronegativity .
  • Steric Considerations : Bulky substituents like isopropyl (e.g., compound 55 in ) reduce reactivity in nucleophilic environments but improve selectivity in catalytic reactions .

Table 3: Bioactivity Profiles

Compound Reported Activities Mechanism/Application Reference
This compound derivatives Antioxidant, anti-inflammatory Radical scavenging, COX-2 inhibition
4-(4-Methoxyphenyl)-6-thioxo-... (6b) Anti-Alzheimer, anti-COX2 Acetylcholinesterase inhibition, cytokine modulation
N-Substituted-6-oxo-1,6-dihydropyrimidin-2-yl derivatives HIV replication inhibition Reverse transcriptase/protease inhibition
Pyrimidopyrimidine derivatives Electrophilic reactivity, polycyclic synthesis Precursors for heterocyclic drug candidates
  • Therapeutic Potential: The target compound’s derivatives show promise in inflammatory diseases, while thioxo analogs (e.g., 6b) are tailored for neurological targets .

Physicochemical and Stability Considerations

  • Solubility : Nitrile and hydroxyl groups improve aqueous solubility (e.g., compound in ), whereas lipophilic substituents like methoxyphenyl enhance membrane permeability .
  • Stability : Electron-withdrawing groups (e.g., nitriles) increase resistance to oxidation. Thioethers (e.g., methylthio in ) may oxidize to sulfoxides under harsh conditions .

Biological Activity

The compound 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile belongs to a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and various pharmacological effects supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by its bipyridine structure and a cyano group, which contribute to its biological activity. The molecular formula is C10H8N2OC_{10}H_{8}N_{2}O, with a molecular weight of approximately 176.18 g/mol. The presence of the carbonitrile group enhances its potential as a pharmacophore.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Recent methodologies have focused on optimizing yields and reducing reaction times through microwave-assisted synthesis and other innovative techniques .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

  • Antibacterial Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity comparable to standard antibiotics .
  • Antifungal Activity : Research indicates that this compound also possesses antifungal properties against species such as Candida albicans, making it a candidate for further studies in antifungal drug development .
MicroorganismActivityMIC (µg/mL)
Staphylococcus aureusAntibacterial32
Escherichia coliAntibacterial16
Candida albicansAntifungal64

Anticancer Activity

The compound has been evaluated for anticancer properties in various cancer cell lines. In vitro studies have revealed that it inhibits cell proliferation effectively. For example:

  • Cell Lines Tested : The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • IC50 Values : The IC50 values ranged from 10 to 20 µM, indicating moderate to high potency in inhibiting cancer cell growth .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cellular proliferation and survival pathways.
  • DNA Interaction : Preliminary studies suggest that it may interact with DNA or RNA structures, disrupting nucleic acid synthesis .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Masoud et al. revealed that metal complexes of similar pyridine derivatives exhibited enhanced antimicrobial activity compared to their non-complexed counterparts. This suggests that the coordination with metals could amplify the biological effects of compounds like this compound .
  • Cancer Cell Line Studies : A recent investigation assessed the cytotoxicity of the compound against various cancer cell lines. Results indicated a dose-dependent response in MCF-7 cells, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile derivatives?

  • Methodological Answer : Derivatives are typically synthesized via multi-step reactions involving substituted pyridine precursors. For example, 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can react with hydrazide hydrazones, alkylating agents, or aryl halides to introduce functional groups at positions 1, 4, or 6 . A step-efficient process using sodium methoxide as a base in methanol has been reported to achieve yields of 60–90% under reflux conditions .

Q. How are structural and purity characteristics of these compounds validated?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • IR spectroscopy identifies carbonyl (1647–1656 cm⁻¹) and nitrile (2220–2221 cm⁻¹) stretches .
  • NMR (¹H and ¹³C) confirms regiochemistry; e.g., aromatic protons in the range δ 6.70–7.71 ppm and methylene/methyl groups at δ 1.40–4.17 ppm .
  • Mass spectrometry and elemental analysis verify molecular weight and composition (e.g., EI-MS m/z 394 for bromophenyl derivatives) .

Advanced Research Questions

Q. How do substituents influence the pharmacological activity of 6-oxo-dihydropyridine-carbonitrile derivatives?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., 4-bromophenyl) enhance cytotoxicity by stabilizing the pyridine ring and increasing binding affinity to biological targets .
  • Alkoxy substituents (e.g., ethoxyphenyl) improve solubility, affecting bioavailability. For example, 4-(2-ethoxyphenyl) derivatives show IC₅₀ values <10 µM in cancer cell lines .
  • Comparative SAR studies using in vitro assays (e.g., MTT) and molecular docking are critical for optimization .

Q. What crystallographic insights exist for related dihydropyridine-carbonitrile systems?

  • Methodological Answer :

  • Crystal structures (e.g., C15H14N2O) reveal orthorhombic symmetry (space group P212121) with unit cell parameters a = 7.6510 Å, b = 11.465 Å, c = 14.526 Å .
  • Hydrogen-bonding networks between the oxo group (O1) and adjacent nitrogen atoms (N2) stabilize the dihydropyridine core, influencing reactivity and intermolecular interactions .
  • X-ray diffraction data (CCDC deposition) and SHELX refinement protocols are recommended for structural validation .

Q. How can contradictory synthesis yields or regioselectivity issues be resolved?

  • Methodological Answer :

  • Optimize reaction conditions : Elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) improve regioselectivity in alkylation or arylation steps .
  • Catalyst screening : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enhances efficiency for aryl substitutions, reducing side products .
  • Mechanistic studies : Monitor intermediates via LC-MS or in situ IR to identify rate-limiting steps .

Q. What strategies are employed to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC at 24/48-hour intervals .
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. Nitrile groups may undergo slow hydrolysis to amides in vivo .
  • Thermal gravimetric analysis (TGA) determines decomposition thresholds (>200°C for most derivatives) .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times to minimize variability .
  • Control for stereochemistry : Chiral HPLC separates enantiomers, as racemic mixtures may show conflicting activity profiles .
  • Validate targets : siRNA knockdown or CRISPR-Cas9 gene editing confirms whether activity is mediated by specific kinases or receptors .

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